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Abstract
Sari 59-801 (chemical name: DL-alpha-dimethylaminomethyl-2-[3-ethyl-5-methyl-4-

isoxazoyl]-1H-indole-3-methanol) is an experimental, orally effective hypoglycemic compound

that primarily functions by stimulating insulin secretion from pancreatic β-cells[1][2][3].

Extensive research, particularly foundational studies conducted in the mid-1980s, has

elucidated its mechanism of action. Unlike incretin mimetics or sulfonylureas that may primarily

modulate cAMP-dependent pathways or ATP-sensitive potassium channels respectively, Sari
59-801's effects are critically dependent on the influx of extracellular calcium into the β-cell[1]

[4]. This document provides a comprehensive overview of the signaling pathways involved, a

compilation of the quantitative data from key experiments, and detailed experimental protocols

for the methodologies cited.

Core Signaling Pathway of Sari 59-801 in Pancreatic
β-Cells
The primary mechanism by which Sari 59-801 stimulates insulin secretion is through the

modulation of calcium ion (Ca2+) influx, rather than by increasing intracellular cyclic adenosine

monophosphate (cAMP) levels.

Key Mechanistic Points:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1681469?utm_src=pdf-interest
https://www.benchchem.com/product/b1681469?utm_src=pdf-body
https://www.benchchem.com/product/b1681469?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/2408949/
https://www.medchemexpress.com/sari-59-801.html
https://www.medkoo.com/products/27791
https://www.benchchem.com/product/b1681469?utm_src=pdf-body
https://www.benchchem.com/product/b1681469?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/2408949/
https://diabetesjournals.org/diabetes/article-pdf/34/7/691/354154/34-7-691.pdf
https://www.benchchem.com/product/b1681469?utm_src=pdf-body
https://www.benchchem.com/product/b1681469?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681469?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Calcium Dependency: The secretagogue effect of Sari 59-801 is entirely dependent on the

presence of extracellular Ca2+. In the absence of Ca2+, the compound fails to stimulate

insulin release.

Stimulation of Ca2+ Uptake: Direct measurement of radiolabeled calcium (45Ca2+) has

shown that Sari 59-801 significantly increases its uptake by isolated pancreatic islets. This

suggests the compound acts on or influences calcium channels in the β-cell membrane.

Inhibition by Ca2+ Channel Blockers: The insulinotropic action of Sari 59-801 is inhibited by

agents known to block the entry of Ca2+ into β-cells, such as verapamil, nifedipine, and

cobalt chloride (CoCl2).

Independence from cAMP Pathway: Radioimmunoassays have confirmed that Sari 59-801
does not significantly elevate intracellular cAMP concentrations in islet cells. However, its

insulin-releasing effects are greatly potentiated by agents that do increase cAMP, such as

the phosphodiesterase inhibitor 1-methyl-3-isobutylxanthine (IBMX) or the adenylate cyclase

activator forskolin. This indicates a synergistic or permissive role of the cAMP pathway on

the primary Ca2+-dependent mechanism of Sari 59-801.

The following diagram illustrates the proposed signaling pathway for Sari 59-801 in the

pancreatic β-cell.
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Caption: Proposed Ca²⁺-dependent insulin secretion pathway stimulated by Sari 59-801.

Quantitative Data Presentation
The following tables summarize the key quantitative findings from in vitro and in vivo studies of

Sari 59-801.

Table 1: In Vitro Efficacy of Sari 59-801 on Isolated Rat Islets
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Parameter Condition Concentration Result Reference

Insulin Release
Isolated Rat
Islets

0.05 mM - 0.3
mM

Stimulated
insulin release

45Ca2+ Uptake

2.8 mM Glucose,

20-min

incubation

0.3 mM
120% increase in

45Ca2+ uptake

45Ca2+ Uptake

Inhibition

In presence of

0.3 mM Sari 59-

801

50 µM Verapamil

68% inhibition of

the stimulated

uptake

| cAMP Concentration | Isolated Rat Islets | 0.3 mM | No significant elevation | |

Table 2: In Vivo Hypoglycemic and Insulinotropic Activity of Sari 59-801

Species Model Parameter Dose Result Reference

Mice Fasting
Hypoglyce
mic ED25
(2-hr)

110 mg/kg
(oral)

Effective
Dose for
25%
reduction

Mice Fasting
Plasma

Insulin ED50

47 mg/kg

(oral)

Effective

Dose for 50%

increase

Rats Fasting
Hypoglycemi

c ED25 (2-hr)

86 mg/kg

(oral)

Effective

Dose for 25%

reduction

| Rats | Fasting | Plasma Insulin | 100 mg/kg (oral) | 62% elevation in plasma insulin | |

Experimental Protocols
The methodologies described below are based on the pivotal study by Hanson et al. (1985)

which established the Ca2+-dependent mechanism of Sari 59-801.
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Isolation of Pancreatic Islets
Source: Male Charles River CD rats (200–300 g).

Procedure:

Pancreatic islets were isolated using the collagenase digestion method.

The pancreas was distended with Hanks' balanced salt solution (HBSS) and subsequently

digested with collagenase.

Islets were then separated from acinar tissue by centrifugation on a Ficoll gradient.

Isolated islets were hand-picked under a dissecting microscope to ensure purity and were

cultured overnight in RPMI-1640 medium supplemented with 10% fetal calf serum before

experimentation.

Insulin Secretion Assay
Protocol:

Groups of three isolated islets were incubated in 1 ml of Krebs-Ringer bicarbonate buffer.

The buffer was supplemented with 0.2% bovine serum albumin (BSA) and 3 mM glucose.

Test compounds (Sari 59-801, inhibitors, potentiators) were added to the buffer at the

specified concentrations.

Incubations were carried out for 60 minutes at 37°C in a shaking water bath, gassed with

95% O2 / 5% CO2.

Following incubation, an aliquot of the medium was collected for analysis.

Insulin concentration in the medium was determined by radioimmunoassay.

Measurement of 45Ca2+ Uptake
Protocol:
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Groups of 25 islets were preincubated for 30 minutes at 37°C in a buffer containing 2.8

mM glucose.

The islets were then transferred to a fresh buffer containing 45Ca2+ (specific activity ~10

mCi/mmol) along with the test compounds (e.g., 0.3 mM Sari 59-801, 50 µM verapamil).

Incubation was performed for a 20-minute period.

The uptake was terminated by washing the islets with a cold buffer containing 2 mM EGTA

to remove extracellular 45Ca2+.

The islets were then dissolved, and the radioactivity was measured using a liquid

scintillation counter to determine the amount of 45Ca2+ taken up by the cells.

The following diagram outlines the general workflow for these key in vitro experiments.
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Caption: Workflow for key in vitro experiments on isolated pancreatic islets.
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Conclusion and Future Directions
Sari 59-801 is a hypoglycemic agent that stimulates insulin secretion through a well-defined,

Ca2+-dependent pathway in pancreatic β-cells. Its mechanism is distinct from pathways

involving the direct modulation of cAMP. The potentiation of its effects by cAMP-elevating

agents suggests a complex interplay between the Ca2+ and cAMP signaling cascades in the

regulation of insulin exocytosis. While the compound was characterized in foundational studies,

the precise molecular target on the β-cell membrane that mediates the increased calcium

uptake remains to be fully investigated. Further research could focus on identifying this target,

potentially a specific ion channel or receptor, which could provide valuable insights for the

development of novel therapeutics for type 2 diabetes.

Need Custom Synthesis?
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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